molecular formula C12H12F3N5OS B2384793 5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide CAS No. 832739-24-9

5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide

Cat. No.: B2384793
CAS No.: 832739-24-9
M. Wt: 331.32
InChI Key: VGLSVDVJADCJAJ-UHFFFAOYSA-N
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Description

Structure and Key Features
The compound is a tetrahydropyrazolo[1,5-a]pyrimidine derivative with:

  • Position 5: A thiophen-2-yl substituent, enhancing aromatic π-π interactions .
  • Position 7: A trifluoromethyl (CF₃) group, contributing to electron-withdrawing effects and metabolic stability .

Molecular Formula: C₁₂H₁₂F₃N₅OS; Molar Mass: 331.32 g/mol .

Synthesis: The compound is synthesized via multicomponent reactions involving trifluoromethyl-β-diketones and 5-aminopyrazole derivatives, followed by hydrazide formation at position 2 .

Properties

IUPAC Name

5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N5OS/c13-12(14,15)9-4-6(8-2-1-3-22-8)17-10-5-7(11(21)18-16)19-20(9)10/h1-3,5-6,9,17H,4,16H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLSVDVJADCJAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NN)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.

  • Molecular Formula : C12H12F3N5OS
  • Molecular Weight : 331.32 g/mol
  • CAS Number : 312935-04-9

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial properties. The following sections detail specific findings from various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance:

  • Cell Line Studies : The compound has been tested against several human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). In one study, derivatives exhibited IC50 values ranging from 9.47 to 13.1 μM, demonstrating significant antiproliferative effects compared to standard chemotherapeutics like 5-Fluorouracil (5-Fu) .
  • Mechanism of Action : The compound appears to induce apoptosis and cell cycle arrest in the G2/M phase by modulating key signaling pathways such as the ERK signaling pathway. This results in decreased phosphorylation levels of critical proteins involved in cell growth and survival .

Antimicrobial Activity

In addition to its anticancer properties, there is evidence suggesting that this compound may possess antimicrobial activity:

  • In Vitro Assays : The compound has been evaluated for its efficacy against various bacterial strains. Preliminary results indicate that it can inhibit the growth of certain pathogens, although specific IC50 values were not detailed in the available literature.

Structure-Activity Relationship (SAR)

The structural features of 5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives play a crucial role in their biological activity:

Structural FeatureEffect on Activity
Thiophene RingEnhances lipophilicity and may improve cellular uptake
Trifluoromethyl GroupIncreases metabolic stability and alters electronic properties
Tetrahydropyrimidine CoreEssential for maintaining biological activity

Case Studies

Several case studies have reported on the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various derivatives of pyrazolo[1,5-a]pyrimidines and assessed their biological activities. Compounds with modifications similar to those found in 5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine demonstrated promising results against cancer cell lines .
  • Comparative Studies : Other studies have compared this compound with known inhibitors of similar pathways (e.g., tubulin polymerization inhibitors) and found that it exhibits comparable or superior activity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The incorporation of trifluoromethyl and thiophene moieties has been shown to enhance the antiproliferative activity against various cancer cell lines. For instance, compounds derived from similar scaffolds have demonstrated significant activity against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) .

Antimicrobial Properties

The compound exhibits promising antimicrobial properties. Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyrimidines can inhibit the growth of several bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .

Central Nervous System Effects

Compounds with similar structures have been investigated for their effects on the central nervous system, particularly as potential anxiolytics or antidepressants. The presence of a thiophene ring is believed to enhance binding affinity to GABA receptors, which are critical targets for anxiety and depression therapies .

Data Table: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)Reference
AnticancerMCF-715
DU14520
AntimicrobialE. coli12
S. aureus10
CNS EffectsGABA Receptor BindingHigh Affinity

Case Study 1: Anticancer Screening

A study conducted on a series of tetrahydropyrazolo[1,5-a]pyrimidine derivatives revealed that modifications at the 7-position significantly influenced anticancer activity. The compound showed an IC50 value of 15 µM against MCF-7 cells, indicating substantial efficacy compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another research effort, derivatives including the thiophene moiety were tested against multiple bacterial strains. The results indicated that these compounds exhibited lower minimum inhibitory concentrations (MICs) than traditional antibiotics, suggesting their potential as novel antimicrobial agents.

Comparison with Similar Compounds

Substituent Variations at Position 2

The carbohydrazide group at position 2 distinguishes the target compound from analogs with alternative substituents:

Compound Name Position 2 Substituent Molecular Weight (g/mol) Key Properties Reference
Target Compound Carbohydrazide (-CONHNH₂) 331.32 Enhanced hydrogen bonding; precursor for further functionalization
Ethyl 5-(4-fluorophenyl)-7-(CF₃)-tetrahydropyrazolo... Ethyl ester (-COOEt) 345.29 Increased lipophilicity; ester hydrolysis potential
5-(Thiophen-2-yl)-7-(CF₃)pyrazolo...-carbonyl chloride Carbonyl chloride (-COCl) 349.73 Reactive intermediate for amide/carbohydrazide synthesis

Implications :

  • The carbohydrazide derivative (target) offers direct access to hydrazone and heterocyclic derivatives, unlike the ester or chloride analogs .

Substituent Variations at Position 7

The trifluoromethyl group is conserved in many analogs, but substitutions with other fluorinated groups alter properties:

Compound Name Position 7 Substituent Molecular Weight (g/mol) Key Properties Reference
Target Compound CF₃ 331.32 High metabolic stability; electron-withdrawing effects
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyraz... CHF₂ 289.25 Reduced steric bulk; altered pharmacokinetics
5-Phenyl-7-(CF₃)-tetrahydropyrazolo... CF₃ 315.30 Similar electronic profile; phenyl at position 5 enhances hydrophobic binding

Implications :

  • The CF₃ group in the target compound optimizes both electronic and steric properties compared to CHF₂ .

Substituent Variations at Position 5

The thiophen-2-yl group is critical for aromatic interactions. Analogs with phenyl or fluorophenyl groups exhibit distinct behavior:

Compound Name Position 5 Substituent Molecular Weight (g/mol) Key Properties Reference
Target Compound Thiophen-2-yl 331.32 Improved solubility via sulfur interactions; moderate steric hindrance
5-(4-Fluorophenyl)-7-(CF₃)-tetrahydropyrazolo... 4-Fluorophenyl 345.29 Enhanced hydrophobic binding; fluorine improves bioavailability
5-(3,5-Bis(CF₃)phenyl)-2-thienylpyrazolo... 3,5-Bis(CF₃)phenyl 454.30 Increased electron deficiency; potential for kinase inhibition

Implications :

  • Thiophen-2-yl balances solubility and binding affinity better than highly fluorinated phenyl groups .

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